Ouabain
Descripción general
Descripción
Ouabain, also known as g-strophanthin, is a plant-derived toxic substance that was traditionally used as an arrow poison in eastern Africa for both hunting and warfare . It is a cardiac glycoside and in lower doses, can be used medically to treat hypotension and some arrhythmias . It acts by inhibiting the Na/K-ATPase, also known as the sodium–potassium ion pump .
Synthesis Analysis
The synthesis of Ouabagenin, an aglycon of cardenolide glycoside ouabain, was achieved by assembly of the AB-ring, D-ring and butenolide moieties . The multiply oxygenated cis-decalin structure of the AB-ring was constructed from ®-perillaldehyde through the Diels–Alder reaction and sequential oxidations .
Molecular Structure Analysis
The molecular structure of Ouabain consists of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae . It is commonly used in cell biological studies as an inhibitor of the NA (+)-K (+)-exchanging ATPase .
Chemical Reactions Analysis
Ouabain inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin) .
Aplicaciones Científicas De Investigación
Neurobiology
Ouabain is used in neurobiology as an inhibitor of the Na+/K±ATPase . This enzyme maintains the neuron’s resting potential and the transmembrane gradient of K+ and Na+ cations, thus regulating ion transport and cellular volume . The study aimed to determine the effects of ouabain on the electrophysiological characteristics of pyramidal cells and fast-spiking interneurons . The method involved exposing neurons to 5 µM ouabain . The results indicated that ouabain results in depolarization of the resting membrane potential of both types of neurons, as well as decreased amplitude and increased duration of the action potential of pyramidal neurons .
Cardiology
Ouabain is a cardioactive glycoside . It was first used as a poison, but after discovering its beneficial cardiotonic effects, it was rapidly included in the medical pharmacopeia . The effect of ouabain is mediated not only by inhibition of the activity of the Na,K-ATPase (NKA), but by the unexpected role of NKA as a receptor and a signal transducer . This opens new lines of investigation directed to further study their biological role .
Oncology
Current research is heavily focused on fine-tuning the use of ouabain to mitigate the risk of toxicity . This includes the development of ouabain analogs with lower toxicity and the development of delivery systems that can target the compound specifically to the cells of interest, such as cancer cells .
Kidney Disease Treatment
Ouabain has been found to have pro-cystogenic effects in autosomal dominant polycystic kidney disease (ADPKD) . It regulates multiple cell functions, including cell proliferation and hypertrophy, apoptosis, cell adhesion, cell migration, and cell metabolism in a cell and tissue type specific manner .
Glutamatergic Transmission
Ouabain has been found to have an effect on the electrophysiological properties of excitatory and inhibitory neurons in the entorhinal cortex . The study aimed to determine the effects of the Na+/K±ATPase antagonist ouabain on the electrophysiological characteristics of pyramidal cells and fast-spiking interneurons . The results indicate that exposure to 5 µM ouabain results in depolarization of the resting membrane potential of both types of neurons . Furthermore, ouabain rapidly attenuates GABAergic transmission without affecting excitatory synaptic transmission .
NMDA Receptor Modulation
Ouabain has been found to modulate the functional interaction between Na,K-ATPase and NMDA receptor . The study showed that NMDA receptors and the Na,K-ATPase catalytic subunits alpha1 and alpha3 exist in the same protein complex and that ouabain in nanomolar concentration consistently reduces the calcium response to NMDA . Ouabain in nanomolar concentration elicits a long-term potentiation response .
AMPA Receptor Modulation
Research shows a link between the GluA2 subunit of the AMPA receptor and the α1 isoform of Na+/K±ATPase . After a 1-hour application of 50 µM ouabain, GluA1 decreases by 56%, and GluA2/3 decreases by 80%. Additionally, ouabain leads to the long-term depression of AMPA-mediated synaptic transmission .
Inflammation Modulation
Ouabain can behave as a stress hormone and adrenal cortex is its main source . It can modulate many inflammatory events such as cell migration, vascular permeability, and cytokine production . Moreover, ouabain also interferes with neuroinflammation .
Biopesticide
Outside of the realm of medicine, ouabain has been studied for its potential use as a biopesticide . Given its toxic effects on certain animal species, it could serve as a natural and biodegradable means of pest control, with potential applications in sustainable agriculture and public health .
Safety And Hazards
Ingestion of Ouabain may result in sudden onset of seizures or loss of consciousness . It is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
Direcciones Futuras
Recent reports about endogenous Ouabain (EO), a cardiotonic steroid hormone, include analysis of mammalian EO, the discovery of EO isomers, regulation of intracellular signaling by EO, and the roles of EO in hypertension, pregnancy, and heart and kidney diseases . The altered cancer cell metabolism caused by Ouabain may contribute to AMPK activation, as well as its cytotoxicity towards cancer cells .
Propiedades
IUPAC Name |
3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBARJRCFHUHSN-DMJRSANLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040730 | |
Record name | Ouabain octahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ouabain octahydrate | |
CAS RN |
11018-89-6 | |
Record name | Ouabain [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ouabain octahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1β,3β,5β,11α,14,19-Hexahydroxycard-20(22)-enolide 3-(6-deoxy-α-L-mannopyranoside) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OUABAIN OCTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K0J875G48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.